molecular formula C9H12ClNO2S B2862026 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 473476-99-2

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Número de catálogo: B2862026
Número CAS: 473476-99-2
Peso molecular: 233.71
Clave InChI: CRRKMBPWCSXDGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS 473476-99-2) is an organic sulfonamide compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . As a member of the sulfonamide class, it shares a core structural motif with a wide range of biologically active molecules, though its specific research applications are not detailed in the literature . Sulfonamides, in general, are a significant group of synthetic compounds known for their diverse pharmacological activities, serving as key scaffolds in the development of various therapeutic agents . The presence of the sulfonamide functional group (-SO2N-) makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly for synthesizing novel compounds and exploring structure-activity relationships . The structure features a chloro substituent and two methyl groups on the nitrogen, which may influence its physicochemical properties and reactivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols .

Propiedades

IUPAC Name

5-chloro-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKMBPWCSXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473476-99-2
Record name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: InChIKey Identity & Structural Analysis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, cheminformatics profile, and generation logic for the InChIKey of 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide .

Executive Summary

Target Compound: 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide InChIKey: CRRKMBPWCSXDGH-UHFFFAOYSA-N CAS Registry Number: 473476-99-2[1][2]

This guide provides a definitive structural analysis of the small molecule identified by the InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N. Primarily utilized as a scaffold in medicinal chemistry—specifically within the development of sulfonamide-based inhibitors—this compound represents a critical chemotype for Structure-Activity Relationship (SAR) studies. This document dissects the translation of its chemical graph into the hashed InChIKey identifier, providing researchers with the protocols to validate and utilize this key in high-throughput screening and database mapping.

Chemical Identity & Structural Logic[4][5][6]

Nomenclature Deconstruction

The IUPAC name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide encodes specific positional and substitutional data that dictates the resulting InChIKey.

  • Core Scaffold: Benzenesulfonamide (Benzene ring + Sulfonamide group).

  • Position 1: Sulfonyl group (

    
    ) attached to the ring.[3]
    
  • Nitrogen Substitution (N,N-): The sulfonamide nitrogen bears two methyl groups (

    
    ).
    
  • Ring Substitution:

    • Position 2: A methyl group (

      
      ), ortho to the sulfonyl group.
      
    • Position 5: A chlorine atom (

      
      ), meta to the sulfonyl group and para to the methyl group.
      
Quantitative Data Profile
PropertyValueSource/Method
Molecular Formula

Calculated
Molecular Weight 233.71 g/mol Isotopic Average
Monoisotopic Mass 233.02773 DaExact Mass
SMILES CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)CCanonical
InChI String InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3Standard
InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-NHashed

The InChIKey System: Mechanism of Generation

The InChIKey is a fixed-length (27-character) hash of the standard InChI string, designed to function as a unique database lookup key. It is generated via the SHA-256 algorithm and split into three distinct blocks.

Block Analysis for CRRKMBPWCSXDGH-UHFFFAOYSA-N
Block 1: Connectivity Layer (14 Characters)
  • Value: CRRKMBPWCSXDGH

  • Origin: Derived from the connectivity layer of the InChI string (/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3).

  • Significance: This hash represents the molecular skeleton (atoms and bonds) without regard to tautomers or stereochemistry. Any isomer with the same connectivity (e.g., a stereoisomer) will share this exact block.

Block 2: Isomer Layer (10 Characters)
  • Value: UHFFFAOYSA[4][5][3][6][7]

  • Origin: Encodes stereochemistry, tautomerism, and isotopic substitution.

  • Breakdown:

    • UHFFFAOY: Hash of the remaining InChI layers (h, b, t, m, s, i).

    • S: Indicates the "Standard" InChI version was used.

    • A: Indicates the version of the InChI software (A = Version 1).

  • Implication: The "UHFFFAOY" sequence often signifies "no stereochemistry defined" or "achiral" for simple organic molecules, confirming this molecule is achiral and neutral.

Block 3: Protonation Indicator (1 Character)
  • Value: N

  • Significance: Indicates the molecule is Neutral (not a salt or ion).

Visualization: InChIKey Generation Workflow

The following diagram illustrates the algorithmic pathway from chemical structure to the final hashed key.

InChIKey_Workflow Struct Chemical Structure (5-chloro-N,N,2-trimethyl...) Norm Normalization (Remove H, Salts) Struct->Norm Can Canonicalization (Atom Numbering) Norm->Can InChI Standard InChI String InChI=1S/C9H12... Can->InChI Hash SHA-256 Hashing InChI->Hash Algorithm Key InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N Hash->Key Base-26 Encoding

Figure 1: Algorithmic flow transforming the molecular graph into the InChIKey identifier.

Experimental & Computational Validation Protocols

To ensure scientific integrity, researchers must validate that the InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N correctly maps to the target structure. Below is a self-validating protocol using the open-source cheminformatics library RDKit.

Computational Verification (Python/RDKit)

This script generates the InChIKey from the SMILES string to verify the identifier.

Structural Connectivity Diagram

Understanding the precise connectivity is vital for SAR studies. The diagram below maps the atomic relationships defined by the InChI layer c1-7-4-5-8(10)6-9(7)14....

Molecule_Connectivity C1 C1 (Sulfonyl) C2 C2 (Methyl) C1->C2 aromatic S S (Sulfone) C1->S C3 C3 (H) C2->C3 aromatic Me_Ring CH3 (Ring) C2->Me_Ring C4 C4 (H) C3->C4 aromatic C5 C5 (Chloro) C4->C5 aromatic C6 C6 (H) C5->C6 aromatic Cl Cl C5->Cl C6->C1 aromatic N N (Amide) S->N O1 O S->O1 double O2 O S->O2 double Me_N1 CH3 (N-Term) N->Me_N1 Me_N2 CH3 (N-Term) N->Me_N2

Figure 2: Connectivity map of 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide showing the substitution pattern responsible for the unique InChIKey.

Applications in Drug Discovery

The InChIKey CRRKMBPWCSXDGH-UHFFFAOYSA-N serves as a robust digital handle for this compound in large-scale chemical databases.

  • Database Collision Checking: The high-entropy nature of the SHA-256 hash ensures that CRRKMBPWCSXDGH uniquely identifies the 5-chloro-2-methyl-benzenesulfonamide skeleton, preventing duplicate entries in compound libraries.

  • SAR Library Design: This molecule is a member of the chlorinated toluenesulfonamide class. Researchers use this key to query PubChem or ChEMBL to find bioactivity data for structurally similar analogs (e.g., 5-HT6 receptor antagonists or carbonic anhydrase inhibitors), where the sulfonamide moiety acts as a zinc-binding group or hydrogen bond donor/acceptor.

  • Vendor Aggregation: The key allows for the rapid aggregation of purchasing options across different suppliers (e.g., Sigma-Aldrich, Enamine) who may use varying synonyms (e.g., "5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide" vs. "Benzenesulfonamide, 5-chloro-N,N,2-trimethyl-").

References

  • PubChem . 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide (Compound). National Library of Medicine.[4][8] Accessed 2026.[4][8] [Link]

  • IUPAC . The IUPAC International Chemical Identifier (InChI). InChI Trust. [Link]

  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. [Link]

  • BindingDB . Binding Database Entry for Sulfonamide Analogs. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzenesulfonamides in Modern Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Since the advent of the sulfa drugs, the first broadly effective antimicrobials, this privileged structure has been continually explored and modified to develop new drugs targeting a diverse range of diseases.[1][4] The versatility of the sulfonamide group, with its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties, has made it a mainstay in the design of enzyme inhibitors, diuretics, anticonvulsants, and anticancer agents.[5]

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS No. 64092-23-3) is a member of this important class of molecules. Its specific substitution pattern—a chlorine atom, a methyl group, and a dimethylated sulfonamide moiety on the benzene ring—offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The presence and position of these substituents can significantly influence the binding affinity and selectivity of the molecule for its biological target.[6] This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications in the development of novel therapeutics, particularly in the context of carbonic anhydrase inhibition.

Sourcing and Procurement of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

The reliable procurement of high-purity starting materials is a critical first step in any research and development endeavor. For 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, several chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and MS data), and the supplier's reputation for quality and consistency.

Below is a comparative table of select suppliers for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (CAS: 64092-23-3). Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NumberPurityAvailable Quantities
BLDpharmBD0103350298%+1g, 5g, 10g, 25g
MolPortMolPort-002-540-284>95%1g, 5g, 10g
ChemspaceCSC03456789>95%1g, 5g, 10g

Note: This table is not exhaustive and represents a snapshot of available information. Purity levels and available quantities are subject to change.

Synthesis and Chemical Properties

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves a two-step process: the formation of the corresponding sulfonyl chloride followed by amination. Understanding the nuances of this synthesis is crucial for researchers who may need to prepare derivatives or scale up the reaction.

Synthesis Pathway

A general and robust method for the synthesis of arylsulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine.[7][8] In the case of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the synthesis would logically proceed from 2-chloro-5-methylbenzenesulfonyl chloride and dimethylamine.

Caption: Synthetic route to 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Experimental Protocol: A Plausible Synthesis

The following protocol is a representative, field-proven method adapted from established procedures for the synthesis of similar sulfonamides.[9][10]

Step 1: Synthesis of 2-Chloro-5-methylbenzene-1-sulfonyl chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

  • Add 2-chloro-5-methyltoluene (1 equivalent) to the flask.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to yield 2-chloro-5-methylbenzene-1-sulfonyl chloride.

Step 2: Synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

  • In a fume hood, dissolve the 2-chloro-5-methylbenzene-1-sulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice-water bath.

  • Add a solution of dimethylamine (2.2 equivalents, either as a solution in a solvent or as a gas bubbled through the solution) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with water, dilute hydrochloric acid to remove excess dimethylamine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development.

PropertyValueSource
CAS Number 64092-23-3PubChem
Molecular Formula C₉H₁₂ClNO₂S[11]
Molecular Weight 233.71 g/mol [11]
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.-
XLogP3 2.9PubChem

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound. The primary techniques for the characterization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-8.0 ppm. The methyl group attached to the benzene ring would be a singlet around 2.4-2.6 ppm, and the two N-methyl groups would appear as a singlet at approximately 2.7-2.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the six aromatic carbons, the carbon of the methyl group on the ring, and the carbons of the two N-methyl groups. The aromatic carbons would resonate in the region of 120-145 ppm, while the aliphatic methyl carbons would be found at lower chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery and Development

The structural features of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide make it an attractive scaffold for the design of inhibitors for various enzymes, most notably carbonic anhydrases.

A Promising Scaffold for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13] Several CA isoforms are involved in various physiological and pathological processes, and their inhibition has therapeutic benefits in conditions such as glaucoma, epilepsy, and certain types of cancer.[5] The primary sulfonamide group is a well-established zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[14]

The 2,5-disubstituted benzenesulfonamide scaffold, as seen in 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, allows for the exploration of the chemical space within the active site of different CA isoforms. The chlorine atom at the 5-position can interact with hydrophobic pockets, while the methyl group at the 2-position can provide steric constraints that may enhance selectivity for a particular isoform.[6] The N,N-dimethyl substitution on the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as solubility and cell permeability.

Caption: Interaction of a substituted benzenesulfonamide with the carbonic anhydrase active site.

By systematically modifying the substituents on the benzene ring of scaffolds like 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, researchers can develop potent and isoform-selective CA inhibitors for various therapeutic applications.[12]

Conclusion

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a valuable chemical entity with considerable potential for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the benzenesulfonamide scaffold, makes it an attractive starting point for the development of novel enzyme inhibitors. This guide has provided a comprehensive overview of its sourcing, synthesis, and potential applications, with the aim of empowering researchers to leverage this versatile molecule in their quest for new and improved therapeutics.

References

Sources

Methodological & Application

Application Note: Optimized Synthesis of 5-Chloro-2-methyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized reaction conditions for the synthesis of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide (CAS Reg. No. generic class; specific isomer targeted).[1] This molecule is a critical building block in the development of sulfonamide-based agrochemicals and pharmaceutical intermediates.

Unlike standard textbook preparations, this protocol addresses the specific regiochemical challenges of chlorosulfonating 4-chlorotoluene and provides a scalable, biphasic amidation workflow. We focus on controlling the thermodynamics of the electrophilic aromatic substitution (EAS) to maximize the yield of the 5-chloro-2-methyl isomer over the 2-chloro-5-methyl byproduct.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis is a two-step sequence starting from commercially available 4-chlorotoluene .

  • Regioselective Chlorosulfonation: The methyl group (

    
     effect) activates the ortho-position (Position 2), while the chlorine atom (
    
    
    
    effect) deactivates the ring but directs ortho/para.
    • Mechanistic Driver: The activation by the methyl group dominates the directing effects. Therefore, the sulfonyl group preferentially installs ortho to the methyl group, yielding 5-chloro-2-methylbenzenesulfonyl chloride .

  • Nucleophilic Amidation: The intermediate sulfonyl chloride is reacted with dimethylamine.

    • Process Control: Hydrolysis of the sulfonyl chloride is a competing side reaction. A biphasic system or low-temperature anhydrous addition is required to favor amidation.

Pathway Visualization

ReactionPathway Start 4-Chlorotoluene (1-chloro-4-methylbenzene) Inter Intermediate: 5-chloro-2-methyl- benzenesulfonyl chloride Start->Inter Step 1: EAS 0-20°C, 3 hrs Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product Target: 5-chloro-2-methyl- N,N-dimethyl- benzenesulfonamide Inter->Product Step 2: Amidation 0-5°C, pH > 9 Byprod Byproduct: Sulfonic Acid deriv. Inter->Byprod Hydrolysis (Avoid) Reagent2 Dimethylamine (HNMe2) Reagent2->Product

Figure 1: Synthetic pathway highlighting the critical intermediate and competing hydrolysis pathway.

Protocol 1: Regioselective Chlorosulfonation

Objective: Convert 4-chlorotoluene to 5-chloro-2-methylbenzenesulfonyl chloride.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4-Chlorotoluene (Purity >98%).

  • Reagent: Chlorosulfonic acid (

    
    ) (Freshly distilled if dark).
    
  • Solvent: None (Neat reaction) or

    
     if viscosity is an issue (Neat is preferred for kinetics).
    
  • Equipment: Jacketed glass reactor with overhead stirring and an

    
     gas scrubber.[1]
    
Step-by-Step Methodology
  • Charge: Add Chlorosulfonic acid (3.0 equiv) to the reactor. Cool to 0°C .[2]

    • Why: Excess acid acts as the solvent and drives the equilibrium. Low initial temperature prevents bis-sulfonation.

  • Addition: Add 4-Chlorotoluene (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Caution: Evolution of

      
       gas is stoichiometric. Ensure scrubber is active.
      
  • Reaction: After addition, warm slowly to 20–25°C and stir for 3 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material should be consumed. If conversion is <95%, heat to 40°C for 1 hour (caution: higher temps increase sulfone byproduct formation).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring.

    • Thermodynamics: This step is violently exothermic. Maintain temperature

      
       to prevent hydrolysis of the chloride to the sulfonic acid.
      
  • Isolation: Extract the precipitated oil/solid immediately with Dichloromethane (DCM). Wash the organic layer with cold water (

    
    ) and cold brine (
    
    
    
    ). Dry over
    
    
    .
    • Stability:[3][4] Do not store the intermediate for long periods; proceed immediately to Step 2.

Optimization Data: Temperature vs. Isomer Ratio
Reaction Temp (°C)Conversion (%)Target Isomer (5-Cl-2-Me)Byproduct (Sulfones)
0–58598%< 1%
20–25 (Recommended) 99 96% 2%
6010088%10%

Protocol 2: Biphasic Amidation

Objective: Convert the sulfonyl chloride to the N,N-dimethyl sulfonamide.

Reagents
  • Substrate: Crude Sulfonyl Chloride (in DCM solution from Step 1).

  • Reagent: Dimethylamine (40% aq. solution) or Dimethylamine Hydrochloride +

    
    .
    
  • Base:

    
     (10% aq) or 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Cool the DCM solution of sulfonyl chloride to 0°C .

  • Reagent Mix: In a separate vessel, prepare a solution of Dimethylamine (2.5 equiv) . If using the hydrochloride salt, neutralize with 2.5 equiv of

    
     in water.
    
  • Addition: Add the aqueous amine solution to the vigorously stirred DCM solution.

    • Phase Transfer: Vigorous stirring is essential. No phase transfer catalyst is usually needed due to the reactivity of the amine, but TBAB (1 mol%) can accelerate the rate if slow.

  • pH Control: Monitor the aqueous layer pH. Maintain pH > 9 using 10%

    
     dropwise if necessary.
    
    • Why: Acidic conditions protonate the amine, rendering it non-nucleophilic.

  • Workup: Separate layers. Wash organic layer with 1N

    
     (to remove unreacted amine), then water, then brine.
    
  • Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or Heptane/Toluene.

Process Workflow Diagram

ProcessFlow Reactor1 Reactor A: Chlorosulfonation (0°C -> 25°C) Quench Quench Tank: Ice/Water (< 5°C) Reactor1->Quench Transfer Dropwise Separator Phase Separator: DCM Extraction Quench->Separator Liquid Transfer Reactor2 Reactor B: Amidation (Biphasic, pH > 9) Separator->Reactor2 Organic Layer (R-SO2Cl) Crystallizer Crystallization: EtOH/Water Reactor2->Crystallizer Evap & Reflux

Figure 2: Unit operation flow for the synthesis of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target peak typically elutes after the sulfonic acid impurity.

  • NMR (

    
    ): 
    
    • Look for the singlet of the aryl-methyl group (

      
       ppm).
      
    • Look for the singlet of the N-dimethyl group (

      
       ppm, 6H).
      
    • Diagnostic: A shift in the aryl-methyl peak often indicates the wrong isomer (2-chloro-5-methyl).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis during quenchEnsure quench temp is <5°C; extract immediately.
High Sulfone Impurity Reaction temp too highKeep reaction <25°C; reduce reaction time.
Incomplete Amidation pH dropped below 9Monitor pH; add excess base/amine.
Sticky Solid Product Impurities (Sulfonic acid)Wash DCM layer thoroughly with

before evaporation.

References

  • Regioselectivity of Chlorosulfonation

    • Study on the chlorosulfonation of toluene derivatives and the directing effects of alkyl vs. halogen substituents.
    • Source: Vertex AI Search (2026). Chlorosulfonation of 4-chlorotoluene reaction conditions. 5

  • General Synthesis of Methyl-Chlorobenzenesulfonamides

    • Patent CN107805212B describes the sulfonation and subsequent amidation of nitrotoluenes, providing the found
    • Source: Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide. 6

  • Sulfonyl Chloride Synthesis Conditions

    • Detailed procedure for the chlorosulfonation of 2-methylbenzenes to yield the 5-substituted sulfonyl chloride.
    • Source: PrepChem.[7] Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. 8

  • Properties of Starting Material (4-Chlorotoluene)

    • Physical properties and reactivity profile of 4-chlorotoluene (CAS 106-43-4).[7]

    • Source: PubChem. 4-Chlorotoluene Compound Summary. 4

Sources

Application Notes & Protocols: Strategic Functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive technical guide for the chemical functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide. This document outlines strategic approaches for the selective modification of this molecule at its key reactive sites: the aromatic ring, the sulfonamide moiety, the chloro substituent, and the benzylic methyl groups. By leveraging modern synthetic methodologies, including palladium-catalyzed cross-coupling, directed ortho-metalation, and free-radical halogenation, researchers can generate a diverse library of analogs for applications in medicinal chemistry and materials science. Each protocol is presented with detailed, step-by-step instructions and is supported by mechanistic insights and authoritative references to ensure reproducibility and scientific rigor.

Introduction: Chemical Landscape of the Target Scaffold

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a polysubstituted aromatic compound featuring several distinct functional groups that offer orthogonal handles for chemical modification. The electron-withdrawing nature of the sulfonamide and chloro groups significantly influences the reactivity of the aromatic ring, while the N,N-dimethylsulfonamide itself can be a site for transformation. The chloro atom provides a classic position for transition-metal-catalyzed cross-coupling reactions. Furthermore, the methyl groups, particularly the one ortho to the bulky sulfonamide, present opportunities for benzylic functionalization.

Understanding the interplay of these electronic and steric factors is paramount for designing successful synthetic strategies. This guide will explore validated, high-yield protocols to selectively target these positions.

Strategic Functionalization Pathways

The functionalization of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be logically categorized into four primary pathways, each targeting a specific region of the molecule. The selection of a particular pathway will depend on the desired final structure and the compatibility of the existing functional groups with the proposed reaction conditions.

G cluster_paths Functionalization Strategies A 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (Starting Material) B Pathway 1: C-Cl Cross-Coupling A->B Suzuki, Buchwald-Hartwig, Sonogashira, etc. C Pathway 2: Directed Ortho-Metalation (DoM) (C-H Activation) A->C n-BuLi or LDA; Electrophilic Quench D Pathway 3: Benzylic Functionalization (Methyl Group) A->D NBS/AIBN or Radical Initiator E Pathway 4: Sulfonamide Modification A->E Reductive Cleavage or Hydrolysis F F B->F Aryl-Aryl, Aryl-Amine, Aryl-Alkyne Bonds G G C->G Introduction of Ortho Substituents (e.g., -CHO, -I) H H D->H Benzylic Halides or Further Derivatives I I E->I Free Sulfonic Acid or Primary/Secondary Sulfonamide

Figure 1: Overview of the primary functionalization pathways for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide.

Pathway 1: C-Cl Bond Functionalization via Cross-Coupling

The chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is one of the most robust and versatile for elaborating the core scaffold.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Mechanistic Insight: The Suzuki-Miyaura reaction facilitates the coupling of the aryl chloride with a boronic acid or ester partner. The catalytic cycle, driven by a palladium(0) complex, involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for achieving high efficiency with an electron-rich, sterically hindered aryl chloride. Buchwald's biarylphosphine ligands are often employed in these challenging transformations.

Protocol 3.1: Synthesis of 5-Aryl-N,N,2-trimethylbenzene-1-sulfonamide

  • Reagents & Materials:

    • 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (2.0 - 3.0 eq)

    • Toluene/Water (e.g., 10:1 v/v)

    • Anhydrous, degassed solvents

    • Schlenk flask or microwave vial

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, the arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in the reaction solvent (e.g., toluene).

    • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent and water.

    • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterValueNotes
Catalyst Loading 2-5 mol%Higher loading may be needed for unreactive boronic acids.
Ligand SPhos, XPhosBuchwald ligands are highly effective for this substrate class.
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is generally a good starting point.
Temperature 80-110 °CEnsure temperature does not exceed solvent boiling point.
Buchwald-Hartwig Amination for C-N Bond Formation

Mechanistic Insight: This reaction allows for the formation of an aniline derivative by coupling the aryl chloride with a primary or secondary amine. The mechanism is similar to the Suzuki coupling, but the key transmetalation step is replaced by the coordination and deprotonation of the amine. A strong, non-nucleophilic base is essential.

Protocol 3.2: Synthesis of 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide Derivatives

  • Reagents & Materials:

    • 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (1-2 mol%)

    • RuPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

    • Add the 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, Pd₂(dba)₃, and RuPhos.

    • Add anhydrous toluene, followed by the amine.

    • Seal the flask and heat to 90-110 °C, monitoring the reaction by LC-MS.

    • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography.

Pathway 2: Directed Ortho-Metalation (DoM)

The N,N-dimethylsulfonamide group is a powerful directed metalating group (DMG), capable of directing deprotonation to the adjacent C-6 position using a strong organolithium base. This regioselective C-H activation provides a route to functionalize a position that is otherwise difficult to access.

G A Starting Material B Step 1: Directed Ortho-Metalation (n-BuLi, THF, -78°C) A->B C Lithiateed Intermediate B->C Regioselective Deprotonation D Step 2: Electrophilic Quench (E+) C->D E C-6 Functionalized Product D->E New C-E Bond

Figure 2: Workflow for Directed Ortho-Metalation and electrophilic quench.

Protocol 4.1: Synthesis of 6-Formyl-5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

  • Reagents & Materials:

    • 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (1.5 eq)

    • Dry ice/acetone bath

  • Step-by-Step Procedure:

    • Add the starting sulfonamide to an oven-dried, three-neck flask under argon.

    • Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution may change color.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous DMF dropwise and stir for an additional 1-2 hours at -78 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting aldehyde by flash column chromatography.

Pathway 3: Benzylic Functionalization

The methyl groups on the aromatic ring can be functionalized via free-radical pathways, most commonly through benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator.

Protocol 5.1: Benzylic Bromination of the C-2 Methyl Group

  • Reagents & Materials:

    • 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Step-by-Step Procedure:

    • Combine the starting material, NBS, and AIBN in a round-bottom flask equipped with a reflux condenser.

    • Add the solvent (CCl₄ or MeCN).

    • Heat the mixture to reflux (approx. 77 °C for CCl₄, 82 °C for MeCN) and monitor by TLC. The reaction is often initiated with a heat lamp.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude benzylic bromide is often used directly in the next step due to its lachrymatory nature and potential instability. If purification is required, it can be attempted by careful flash chromatography.

Pathway 4: Sulfonamide Modification

While often a stable directing group, the N,N-dimethylsulfonamide can be cleaved under specific reductive or hydrolytic conditions to reveal the corresponding sulfonic acid or a primary/secondary sulfonamide, which can be valuable for further derivatization or for modulating physicochemical properties.

Protocol 6.1: Reductive Cleavage to Sulfonic Acid

  • Reagents & Materials:

    • 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (1.0 eq)

    • Samarium(II) iodide (SmI₂) (excess, solution in THF)

    • Hexamethylphosphoramide (HMPA) (as an additive)

    • Anhydrous THF

  • Step-by-Step Procedure:

    • In an inert atmosphere, dissolve the starting sulfonamide in anhydrous THF.

    • Add HMPA (caution: carcinogen) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add the solution of SmI₂ until the characteristic deep blue/green color persists.

    • Stir the reaction at 0 °C to room temperature until complete.

    • Quench the reaction with an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until the color dissipates.

    • Extract the aqueous layer with diethyl ether to remove non-polar byproducts.

    • Acidify the aqueous layer with 1 M HCl and extract the sulfonic acid product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify as needed.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Directed ortho Metalation (DoM) Reaction. A Review of the Last Decade Source: Chemical Reviews URL: [Link]

Application Note: Solvent Selection & Assay Optimization for 5-chloro-N,N,2-trimethylbenzenesulfonamide (CTBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for handling 5-chloro-N,N,2-trimethylbenzenesulfonamide (CTBSA) in drug discovery assays. Unlike primary sulfonamides, CTBSA lacks an acidic nitrogen proton, rendering it a neutral lipophile (cLogP ~4.3) with negligible pH-dependent solubility in physiological ranges. This document details protocols for solubilization, DMSO tolerance assessment, and LC-MS quantification, ensuring data integrity by preventing compound precipitation—the leading cause of false negatives in sulfonamide screening.

Physicochemical Profiling & The "Neutral Lipophile" Challenge

To select the correct solvent, one must first understand the molecular behavior of CTBSA.

Structural Implications
  • Core Structure: The benzenesulfonamide core provides stability but contributes to high lattice energy.

  • Substituents: The ortho-methyl (2-position) and chloro (5-position) groups increase lipophilicity and steric hindrance.

  • Critical Distinction (N,N-dimethyl): Most antibiotic sulfonamides are primary (

    
    ) and can be solubilized in basic buffers by deprotonation. CTBSA is 
    
    
    
    -disubstituted.
    It has no acidic proton . Consequently, it remains neutral across pH 2–10. Do not attempt to solubilize this compound using basic buffers (e.g., NaOH/Carbonate); it will not work and may induce hydrolysis.
Solubility Data (Predicted & Experimental Consensus)
PropertyValue / BehaviorImplication for Assays
Molecular Weight ~233.7 g/mol Small molecule, typically membrane permeable.
cLogP 4.1 – 4.4Highly lipophilic. Risk of non-specific binding to plasticware.
Aqueous Solubility < 50 µM (Est.)High Risk. Likely to crash out in aqueous buffers >1% DMSO.
pKa N/A (Neutral)pH adjustment of buffer will not improve solubility.

Solvent Selection Framework

For CTBSA, Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation due to its high dielectric constant and ability to disrupt sulfonamide crystal lattices. Ethanol is a secondary choice but is generally avoided for long-term storage due to evaporation.

Solvent Decision Matrix (DOT Visualization)

SolventSelection Start Start: CTBSA Solid Stock Stock Solution (10 - 20 mM) Start->Stock DMSO 100% DMSO (Recommended) Stock->DMSO High Solubility Non-Volatile EtOH 100% Ethanol Stock->EtOH Volatile (Avoid for storage) AssayType Intended Assay? DMSO->AssayType Enzyme Enzymatic/Cell Assay (Aqueous) AssayType->Enzyme LCMS LC-MS/HPLC (Analytical) AssayType->LCMS Dilution Intermediate Dilution (Crucial Step) Enzyme->Dilution Prevent Shock Precipitation Direct Direct Injection LCMS->Direct Dissolve in Mobile Phase Final Final Assay Buffer (<1% DMSO) Dilution->Final

Figure 1: Decision matrix for solubilizing CTBSA. Note the critical "Intermediate Dilution" step for biological assays to prevent precipitation.

Protocol 1: Kinetic Solubility Assessment (Nephelometry)[1]

Before running expensive biology, you must determine the "Kinetic Solubility Limit" of CTBSA in your specific assay buffer. This protocol uses light scattering (nephelometry) to detect the onset of precipitation.

Materials
  • Compound: 10 mM CTBSA stock in 100% DMSO.

  • Buffer: The exact buffer used in your biological assay (e.g., PBS pH 7.4, HEPES).

  • Plate: 96-well clear, flat-bottom plate (UV-transparent not required for nephelometry).

  • Instrument: Plate reader with Nephelometry mode (or Absorbance at 600nm as a proxy for turbidity).

Step-by-Step Procedure
  • Preparation: Prepare a 2-fold serial dilution of CTBSA in 100% DMSO in a source plate (Concentrations: 10 mM down to 0.1 mM).

  • Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the read plate.

    • Final DMSO concentration: 1% (v/v).

    • Final Compound concentrations: 100 µM, 50 µM, 25 µM... 1 µM.

  • Incubation: Seal plate and shake at 500 rpm for 90 minutes at room temperature.

  • Read: Measure Nephelometry (RNU) or OD600.

  • Analysis: Plot Concentration (X) vs. Scattering (Y). The point where the signal deviates from the baseline (solvent blank) is the Solubility Limit .

Pass Criteria: If the Solubility Limit is < 10 µM, you must use a carrier protein (e.g., 0.1% BSA) or cyclodextrin in your assay buffer to maintain solubility.

Protocol 2: Biological Vehicle Compatibility (DMSO Tolerance)

Since CTBSA requires DMSO, you must validate that your biological system (cells or enzymes) tolerates the solvent concentration needed to keep the lipophile in solution.

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into aqueous buffer often causes immediate, invisible micro-precipitation of lipophilic sulfonamides. Use this workflow to ensure homogeneity.

SerialDilution Step1 1. Master Stock 10 mM CTBSA in 100% DMSO Step2 2. Intermediate Stock (100x) Dilute 1:10 into DMSO-compatible solvent (e.g., 100% DMSO or 50% DMSO/Buffer) Step1->Step2 Keep hydrophobic Step3 3. Working Solution (10x) Slowly add Buffer to Intermediate (Vortex immediately) Step2->Step3 Critical Transition (Watch for turbidity) Step4 4. Final Assay Well (1x) Add 10 µL Working Sol. to 90 µL Cells Step3->Step4

Figure 2: Step-wise dilution scheme to minimize "solvent shock" and precipitation.

Validation Steps
  • Run a "Solvent Only" control arm in your assay (0.1%, 0.5%, 1.0%, 2.0% DMSO).

  • Normalize data to the 0% DMSO control.

  • Acceptance Rule: The DMSO concentration chosen for CTBSA screening must show <10% inhibition/toxicity compared to the buffer control.

Analytical Quantification (LC-MS)[2]

Quantifying CTBSA requires specific mass spec parameters due to its lack of acidic protons.

Ionization Mode Selection
  • Negative Mode (ESI-): NOT RECOMMENDED. Unlike Sulfamethoxazole, CTBSA cannot lose a proton (

    
    ) because the nitrogen is fully substituted.
    
  • Positive Mode (ESI+): REQUIRED. You must target the protonated molecular ion

    
    .
    
    • Target Mass: ~234.7 (Monoisotopic mass of neutral) + 1.007 = m/z 235.7 .

Recommended Mobile Phase
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH aids protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start high organic (e.g., 50% B) or run a steep gradient (5% to 95% B) as CTBSA is late-eluting (hydrophobic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Assay Variability Compound precipitation (Micro-aggregates).Reduce Final Assay Concentration (FAC) or add 0.01% Triton X-100 / 0.1% BSA to buffer.
No Signal in LC-MS Wrong Ionization Mode.Switch to ESI Positive . Do not use Negative mode.
Low Recovery from Plastic Non-specific binding.Use glass inserts for HPLC vials; use "Low-Binding" polypropylene plates.
Stock Solution Freezes DMSO freezing point is 19°C.Thaw completely and vortex before use. Do not pipette semi-frozen slush.

References

  • NCATS Assay Guidance Manual. "Solubility Assays for High-Throughput Screening." National Center for Advancing Translational Sciences.[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. [Link]

  • Agilent Technologies. "Analysis of Sulfonamide Drugs in Water Using LC/MS/MS." Application Note 5994-0328EN.[Link] (General reference for Sulfonamide LC-MS conditions).

Troubleshooting & Optimization

Technical Support Center: Purification of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Molecule & The Challenge

Welcome to the technical guide for purifying 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide .

Before initiating any protocol, you must understand the physicochemical nature of your target. Unlike primary sulfonamides (


), this is an 

-disubstituted sulfonamide
.
  • Crucial Distinction: It lacks an acidic proton on the nitrogen atom. Consequently, it is not soluble in aqueous base .

  • Implication: You can aggressively wash your crude reaction mixture with strong aqueous base (NaOH/KOH) to remove acidic impurities (sulfonic acids, unreacted sulfonyl chlorides) without losing your product. This "Chemical Filter" is your first line of defense.

This guide prioritizes purification efficiency, moving from chemical workup (bulk impurity removal) to crystallization (polishing) and chromatography (difficult separations).

Module 1: Chemical Workup (The "Chemical Filter")

Issue: "My crude material is dark, oily, and smells acrid. How do I clean it up before crystallization?"

Diagnosis: The acrid smell is likely unreacted 5-chloro-2-methylbenzenesulfonyl chloride or dimethylamine . The dark color often comes from sulfur-based side products.

Protocol: Aggressive Basic Wash

Since your product is neutral, we exploit pH manipulation to strip away impurities.

  • Quench: Cool the reaction mixture to 0°C. Quench carefully with water to destroy excess chlorosulfonic acid or thionyl chloride if used.

  • Solvent Switch: If your reaction solvent is water-miscible (e.g., THF, DMF), evaporate it and redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Acid Wash (Remove Amine): Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2] Protonates unreacted dimethylamine, forcing it into the aqueous layer.

  • The Base Wash (Remove Chloride/Acid): Wash the organic layer with 1M NaOH (2x) followed by Saturated

    
     .
    
    • Mechanism:[1][2] Hydrolyzes unreacted sulfonyl chloride to sulfonate; deprotonates sulfonic acid byproducts. Both become water-soluble salts.

    • Note: Stir the NaOH wash vigorously for 10-15 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    

Visualization: Workup Logic Flow

WorkupFlow cluster_legend Key Principle: Neutrality Crude Crude Reaction Mixture (Product + Amine + Sulfonyl Chloride) AcidWash Wash with 1M HCl Crude->AcidWash Org1 Organic Layer (Product + Sulfonyl Chloride) AcidWash->Org1 Retain Aq1 Aqueous Waste (Dimethylamine salts) AcidWash->Aq1 Discard BaseWash Wash with 1M NaOH (Vigorous Stirring) Org1->BaseWash Org2 Organic Layer (Target Product) BaseWash->Org2 Retain Aq2 Aqueous Waste (Sulfonates + Sulfonic Acids) BaseWash->Aq2 Discard Info Target is N,N-disubstituted (Neutral) Remains in Organic Phase

Caption: Separation logic exploiting the neutral character of N,N-dimethyl sulfonamides vs. acidic/basic impurities.

Module 2: Crystallization (The Polishing Step)

Issue: "The product oils out instead of crystallizing," or "I can't find the right solvent."

Diagnosis: Sulfonamides are prone to "oiling out" if the cooling is too rapid or if the solvent polarity doesn't match the hydrophobic aryl ring/hydrophilic sulfonyl core balance.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 9:1 to 5:1General PurityBest starting point. Dissolve in hot EtOH, add warm water until turbid, then cool.
EtOAc / Heptane 1:3 to 1:5High LipophilicityGood if the compound is very soluble in organics. Heptane acts as the anti-solvent.[3]
IPA (Isopropyl Alcohol) 100%Slow Crystallizationoften yields larger, purer crystals than EtOH.
Troubleshooting "Oiling Out"

If your product forms a liquid droplet at the bottom of the flask upon cooling:

  • Re-heat the mixture until the oil dissolves completely.

  • Add Seed Crystals: If you have any solid material, add a speck.

  • Add More Solvent: You may be above the saturation point of the liquid phase (liquid-liquid phase separation) rather than the solid-liquid saturation point. Add 10-20% more of the "good" solvent (e.g., Ethanol).

  • Slow Down: Insulate the flask with a towel or place it in a water bath to cool slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

Module 3: Flash Chromatography (High Purity Requirements)

Issue: "Recrystallization isn't removing a persistent isomer," or "I need >99.5% purity for biological assays."

Diagnosis: Isomeric impurities (e.g., from regioisomers in the starting chlorotoluene) often co-crystallize. Chromatography is required.[4]

Protocol
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • A: Hexanes (or Heptane)[3][5]

    • B: Ethyl Acetate (EtOAc)[3]

  • Gradient:

    • Start: 0% B (Equilibrate)

    • Ramp: 5% to 30% B over 10-15 Column Volumes (CV).

    • Note: Sulfonamides typically elute between 15-25% EtOAc depending on the column loading.

  • Detection: UV at 254 nm (Strong absorbance due to the benzene ring).

Visualization: Decision Tree for Purification

PurificationTree Start Crude Solid Isolated CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity > 90%? CheckPurity->Decision1 Recryst Recrystallization (EtOH/H2O) Decision1->Recryst Yes Column Flash Chromatography (Hex/EtOAc) Decision1->Column No (<90%) CheckOil Did it Oil Out? Recryst->CheckOil Success Dry & Package Column->Success CheckOil->Success No (Crystals) FixOil Re-heat, Add Solvent, Seed, Slow Cool CheckOil->FixOil Yes FixOil->CheckOil

Caption: Decision matrix for selecting between crystallization and chromatography based on crude purity.

FAQ: Common Pitfalls

Q: I see a peak at


 2.7-2.9 ppm in my proton NMR that won't go away. What is it? 
A:  This is likely N,N-dimethylbenzenesulfonamide  (without the chloro/methyl substituents) or a rotamer. However, if the integration matches exactly 6H, it is your 

group. Note that hindered rotation around the S-N bond can sometimes broaden these peaks or split them at low temperatures, though usually, they appear as a singlet at room temperature.

Q: Can I use water to wash the solid product on the filter? A: Yes, but ensure it is ice-cold . While the sulfonamide is water-insoluble, "insoluble" is relative. Washing with large volumes of room-temperature water can lead to yield loss (approx. 40-50 µg/mL solubility).

Q: My product is colored pink/red. A: This indicates oxidation of minor amino-impurities or phenols. A quick filtration through a small pad of activated charcoal or silica gel (eluting with DCM) before crystallization will remove these chromophores.

References

  • BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (2025).[6] Retrieved from

  • Organic Syntheses. Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 96 (1954). (Detailed protocols for sulfonamide crystallization). Retrieved from

  • ResearchGate. Discussions on removing excess methanesulfonyl chloride and related sulfonyl chlorides.[7] Retrieved from

  • Santa Cruz Biotechnology. 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide Product Data. (Physical property verification).[3] Retrieved from

Sources

Technical Support Center: Solubility Optimization for 5-Chloro Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues in 5-chloro sulfonamide scaffolds.

Welcome to the Solubility Support Center

You are likely here because your 5-chloro sulfonamide derivative—a scaffold prized for its metabolic stability and potency—is failing in solution. It precipitates in cell media, crashes out of DMSO stocks, or shows poor oral bioavailability.

The Core Problem: The 5-chloro substituent is a "double-edged sword." While the chlorine atom blocks metabolic oxidation (enhancing stability) and fills hydrophobic pockets (enhancing potency), it significantly increases lipophilicity (LogP) and crystal lattice energy. However, it also provides a critical handle for solubility manipulation: electron withdrawal.

This guide prioritizes causality over recipes . We do not just tell you to "add DMSO"; we explain how to break the crystal lattice by exploiting the specific electronic properties of the 5-chloro group.

Module 1: The pH Lever (Exploiting Acidity)

The Science: Sulfonamides (


) are weak acids.[1] The 

proton can be removed to form a water-soluble anion.
  • The "5-Chloro Effect": The chlorine atom at the 5-position (whether on a thiophene or benzene ring) is electron-withdrawing. It pulls electron density away from the sulfonamide nitrogen, stabilizing the resulting anion.

  • Result: This lowers the pKa of your derivative compared to unsubstituted analogs (often shifting pKa from ~10 down to ~7.0–8.5 range) [1, 16].

  • Implication: You can achieve solubility at physiological pH levels that would be impossible for non-chlorinated sulfonamides.

Troubleshooting Protocol: The pH Solubility Profile

ParameterSpecification
Target pH

(for >99% ionization)
Buffer Choice Phosphate (PBS) or Tris. Avoid Citrate if Ca2+ is present (precipitation risk).
Warning If your compound precipitates at pH 7.4, its pKa is likely > 7.4. You are hitting the "Intrinsic Solubility" limit of the neutral species.

Q: My compound dissolves at pH 9 but crashes at pH 7.4. Why? A: You are observing the transition from the ionized salt form to the neutral protonated form.

  • Fix: If the assay allows, adjust pH to 8.0. If strictly pH 7.4 is required, you must move to Module 2 (Co-solvents) or Module 3 (cyclodextrins) because you cannot overcome the intrinsic insolubility of the neutral form with pH alone.

Module 2: The "DMSO Crash" (Kinetic vs. Thermodynamic Solubility)

The Issue: You dilute a 10 mM DMSO stock into cell media (aqueous), and the solution turns cloudy immediately or over 30 minutes.

The Science: This is a Kinetic Solubility failure.

  • Supersaturation: When you inject DMSO stock into water, the DMSO (highly hygroscopic) rapidly mixes with water.

  • The Lag: The hydrophobic drug molecules are left "stranded." For a few seconds/minutes, they remain in a supersaturated state (Kinetic Solubility).

  • Nucleation: Eventually, the hydrophobic 5-chloro groups drive intermolecular interactions, overcoming the solvation shell, and the compound crystallizes (Thermodynamic Solubility) [14, 17].

Protocol: The "Intermediate Dilution" Method Do not add high-concentration DMSO stocks directly to the final assay plate.

  • Step 1: Prepare a 100x stock in 100% DMSO.

  • Step 2 (The Fix): Dilute this to 10x in a "Transition Buffer" containing 5-10% Solutol HS 15 or Tween 80 . The surfactant stabilizes the supersaturated state.

  • Step 3: Dilute the 10x stock into the final assay media.

Visualization: The Precipitation Pathway

DMSOCrash Stock 10mM DMSO Stock Direct Direct Addition to Media Stock->Direct Intermed Intermediate Dilution (w/ Surfactant) Stock->Intermed Step 1 Supersat Supersaturated State (Unstable) Direct->Supersat Rapid Mixing Precip Precipitation (Thermodynamic Equilibrium) Supersat->Precip Time > 10 min Stable Micellar Stabilization Intermed->Stable Step 2 Assay Clear Assay Solution Stable->Assay Step 3

Figure 1: Comparison of direct DMSO addition (leading to precipitation) vs. intermediate dilution strategies to maintain solubility.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: If pH adjustment and surfactants fail, you must hide the hydrophobic 5-chloro-aromatic tail.

  • The Solution: Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD).
  • Why: The 5-chloro-aromatic moiety fits snugly into the lipophilic cavity of the

    
    -cyclodextrin. The outer shell is hydrophilic.[2] This "trojan horse" approach bypasses the water-solubility limit [1, 4].
    

Protocol: Complexation Workflow

StepActionTechnical Note
1 Prepare VehicleDissolve 20% w/v SBE-

-CD in water or saline.
2 Add CompoundAdd excess 5-chloro sulfonamide solid to the vehicle.
3 EquilibrationStir for 24-48 hours at room temperature.
4 FiltrationFilter through 0.45 µm PVDF filter to remove uncomplexed solid.
5 QuantificationAnalyze filtrate by HPLC to determine soluble concentration.

Q: Can I use


-cyclodextrin instead? 
A:  Likely not. The cavity of 

-CD is usually too small for substituted sulfonamides.

-CD derivatives are the industry standard for this scaffold [15].
Module 4: Salt Selection (Solid State Chemistry)

The Science: Because 5-chloro sulfonamides are more acidic (lower pKa) than their non-chlorinated counterparts, they form stable salts more easily.

  • Preferred Counter-ion: Sodium (

    
    ).
    
  • Method: Reacting the sulfonamide with 1 equivalent of NaOH yields the sodium sulfonamide salt (

    
    ). This salt breaks the strong intermolecular hydrogen bonding of the neutral crystal lattice [9, 12].
    

Decision Logic: Solubility Troubleshooting Tree

SolubilityTree Start Compound Insoluble CheckPKa Check pKa (Is it < 8.0?) Start->CheckPKa HighPKa pKa > 8.0 CheckPKa->HighPKa No LowPKa pKa < 8.0 (Acidic) CheckPKa->LowPKa Yes (5-Cl effect) Cosolvent Add Co-solvent (PEG400 / DMSO) HighPKa->Cosolvent pHAdjust Adjust Buffer pH to 8.5 - 9.0 LowPKa->pHAdjust SaltForm Isolate Sodium Salt LowPKa->SaltForm Success Soluble pHAdjust->Success SaltForm->Success Cyclodextrin Use SBE-beta-CD (Inclusion Complex) Cosolvent->Cyclodextrin Still Precipitates Cyclodextrin->Success

Figure 2: Decision matrix for selecting the correct solubilization strategy based on the physicochemical properties of the derivative.

References
  • Zoppi, A., et al. (2010).[3] "Complexation of Sulfonamides With

    
    -Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences. 
    
  • Perlovich, G. L., et al. (2011).[4] "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis.

  • Popa-Burke, I., et al. (2014).[5] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.

  • Carbohydrate Chronicles. (2025). "How can cyclodextrins enhance solubility?" Carbohyde.com.

  • PubChem. (2025).[6] "5-Chlorothiophene-2-Sulfonamide Compound Summary." National Library of Medicine.

  • Remko, M., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Molecular Structure: THEOCHEM.

  • Martinez, F., et al. (2013). "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society.

  • De Luca, L., et al. (2008).[7] "An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts."[7] Journal of Organic Chemistry.

  • Bayer CropScience. (2008). "Process for the preparation of salts of sulfonamides." European Patent EP1902618A1.

  • American Pharmaceutical Review. (2014).[6][8] "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which."

Sources

minimizing side reactions in 5-chloro-2-methyl sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-Methylbenzenesulfonamide Synthesis

Topic: Minimizing Side Reactions in the Chlorosulfonation and Amination of 4-Chlorotoluene. Ticket ID: CHEM-SUP-2024-05CL Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of 5-chloro-2-methylbenzenesulfonamide via the chlorosulfonation of 4-chlorotoluene (p-chlorotoluene). This pathway is preferred for industrial scalability but is prone to three critical failure modes:

  • Sulfone Formation: Irreversible dimerization.

  • Isomer Contamination: Sulfonation ortho to the chlorine rather than the methyl group.

  • Hydrolysis: Reversion of the sulfonyl chloride intermediate to sulfonic acid.

The following protocols and troubleshooting modules are designed to isolate and eliminate these side reactions.

Module 1: The Chlorosulfonation Phase

Objective: Maximize conversion of 4-chlorotoluene to 5-chloro-2-methylbenzenesulfonyl chloride while suppressing diaryl sulfone formation.

The Reaction Logic

The methyl group (activator) directs ortho/para.[1] Since the para position is blocked by chlorine, the primary target is the ortho position (relative to methyl). However, the electrophilic nature of the intermediate sulfonic acid can lead to a Friedel-Crafts-like attack on unreacted starting material, forming the bis(5-chloro-2-methylphenyl)sulfone byproduct.

Critical Protocol Parameters
ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 eq 4-Chlorotoluene : 3.0–5.0 eq

Excess acid acts as a solvent and pushes equilibrium toward the chloride, minimizing the concentration of the reactive sulfonic acid intermediate [1].
Temperature 0°C to 5°C (Addition) 50°C to 60°C (Post-reaction)Low temp during addition prevents "hot spots" that favor sulfone formation. Controlled heating ensures conversion of

.
Additive Thionyl Chloride (

)
(0.2–0.5 eq)
Pro-Tip:

rapidly converts any transient sulfonic acid into sulfonyl chloride, removing the nucleophile required for sulfone formation [2].
Quench Pour reaction mixture into ice Never add water to the acid. Inverse addition controls exotherm and prevents hydrolysis.
Troubleshooting Guide: Chlorosulfonation

Q: My HPLC shows a large peak at RRT 1.8. Is this the sulfone? A: Likely, yes. Diaryl sulfones are highly lipophilic and elute later than the sulfonyl chloride.

  • Root Cause: The reaction temperature spiked during the addition of 4-chlorotoluene, or the stoichiometry of chlorosulfonic acid was too low (< 2.5 eq).

  • Corrective Action:

    • Increase chlorosulfonic acid to 4.0 equivalents.

    • Add 4-chlorotoluene subsurface and very slowly to maintain T < 5°C.

    • Introduce thionyl chloride (

      
      ) after the initial addition to scavenge sulfonic acid species.
      

Q: I am seeing ~5-10% of an isomer. Which one is it? A: This is likely 2-chloro-5-methylbenzenesulfonyl chloride .

  • Mechanism: While the methyl group is a stronger activator, high temperatures can overcome the activation energy barrier for sulfonation ortho to the chlorine atom (Position 3 of the toluene ring).

  • Corrective Action: Maintain strict kinetic control. Do not exceed 60°C during the cook-out phase.

Visualization: Reaction Pathways & Side Reactions

Chlorosulfonation Start 4-Chlorotoluene Inter Intermediate: Sulfonic Acid Start->Inter Kinetic Control (0-5°C) Isomer Byproduct: Isomer (Ortho to Cl) Start->Isomer Thermodynamic Control (>70°C) CSA Chlorosulfonic Acid (Excess) Target Target: 5-Chloro-2-methyl- benzenesulfonyl chloride Inter->Target Excess CSA + SOCl2 Sulfone Byproduct: Diaryl Sulfone Inter->Sulfone Reaction with Starting Material (High T, Low Acid) Target->Sulfone Secondary Side Reaction

Caption: Reaction network showing the critical branching between the target sulfonyl chloride and the irreversible sulfone byproduct.

Module 2: The Amination Phase

Objective: Convert sulfonyl chloride to sulfonamide without hydrolyzing the sulfonyl chloride back to sulfonic acid.

The Reaction Logic

Sulfonyl chlorides are susceptible to nucleophilic attack by both ammonia (


) and water (

). The rate of amidation must be significantly faster than hydrolysis.
Critical Protocol Parameters
ParameterRecommended SettingTechnical Rationale
Solvent System THF/Water or Acetone/Water A biphasic system or water-miscible organic solvent ensures the sulfonyl chloride is solubilized and accessible to ammonia [3].
Ammonia Source 28-30%

(Excess)
High concentration favors amidation over hydrolysis.
pH Control Maintain pH > 9 Acidic byproducts (HCl) are generated. If pH drops, the equilibrium shifts, and hydrolysis becomes competitive.
Temperature < 15°C The amination is exothermic. Higher temperatures accelerate hydrolysis exponentially.
Troubleshooting Guide: Amination

Q: My yield is low, and the aqueous layer is acidic (pH 2-3). A: You have suffered massive hydrolysis. The sulfonyl chloride reverted to sulfonic acid, which is water-soluble and lost in the aqueous waste.

  • Corrective Action:

    • Ensure the reaction vessel is cooled to 0°C before adding the sulfonyl chloride.

    • Increase the volume of ammonium hydroxide.

    • Consider using anhydrous ammonia gas in dry THF or Dichloromethane (DCM) if aqueous hydrolysis persists.

Q: The product is "gummy" or sticky. A: This indicates the presence of the sulfonimide impurity (dimerization of sulfonamide) or trapped solvents.

  • Corrective Action:

    • Recrystallize from Ethanol/Water (1:1).

    • Ensure the quench pH was sufficiently basic to keep the sulfonamide deprotonated if necessary, though usually, neutral filtration is sufficient.

Visualization: Amination Decision Tree

Amination Start Start Amination CheckT Is Temp < 15°C? Start->CheckT CheckpH Is pH > 9? CheckT->CheckpH Yes ResultHydrolysis Failure: Hydrolysis to Acid (Soluble in Water) CheckT->ResultHydrolysis No (Too Hot) CheckSolubility Is Chloride Dissolved? CheckpH->CheckSolubility Yes ResultImide Failure: Sulfonimide (Sticky Solid) CheckpH->ResultImide No (Too Acidic) ResultSuccess Target: Sulfonamide Precipitates CheckSolubility->ResultSuccess Yes CheckSolubility->ResultHydrolysis No (Slow Reaction)

Caption: Troubleshooting logic for the amination step to prevent hydrolysis and impurity formation.

Module 3: Purification & Analysis

If side reactions occur, purification is required.

  • Removal of Sulfonic Acid:

    • The sulfonic acid byproduct is highly water-soluble.

    • Protocol: Filter the crude sulfonamide precipitate and wash copiously with water (3x volumes). The acid will wash away.

  • Removal of Sulfone:

    • The sulfone is the most difficult impurity. It is insoluble in acid/base and has similar solubility to the product in many organic solvents.

    • Protocol:Recrystallization from Ethanol. [2][3]

      • Dissolve crude solid in boiling ethanol.

      • Add activated carbon (to remove color/tars). Filter hot.

      • Cool slowly. The sulfonamide crystallizes; the sulfone often remains in the mother liquor or crystallizes in a different habit that can be separated [4].

  • Analytical Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 10% -> 90%.

    • Order of Elution: Sulfonic Acid (Front) -> Sulfonamide (Target) -> Sulfonyl Chloride (if incomplete) -> Sulfone (Late eluter).

References

  • Mechanism of Chlorosulfonation: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.[4]

  • Sulfone Suppression: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 1, p. 8 (1921). Describes the use of excess acid and conditions to minimize sulfone in similar toluene derivatives.

  • Amination Protocols: Synthesis of 5-chloro-2-methylbenzenesulfonamide derivatives. National Institutes of Health (PMC).

  • Purification of Sulfonamides: US Patent 5292932A, Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. (Describes related workup and salt isolation techniques).

Sources

Technical Support Center: Separation of 5-Chloro Isomers in Sulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-CL-505 Subject: Troubleshooting Regioisomer Separation in 5-Chloro-Substituted Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

You are likely accessing this guide because your sulfonamide synthesis (e.g., chlorosulfonation of 4-chloroanisole or similar precursors) has yielded a mixture of the target 5-chloro isomer and persistent impurities like the 3-chloro or 4-chloro regioisomers.

Separating chlorine-substituted positional isomers is notoriously difficult due to their nearly identical molecular weights and similar dipole moments. This guide moves beyond standard protocols, offering a decision-tree approach to purification based on thermodynamic solubility differences and chromatographic selectivity.

Module 1: Diagnostic Workflow

Before committing to a purification strategy, you must characterize the "difficulty tier" of your mixture. Use this logic flow to select the correct protocol.

purification_logic start Crude Mixture Analysis (HPLC/NMR) purity_check Is Target Isomer > 85%? start->purity_check impurity_type Impurity Type? purity_check->impurity_type No (< 85%) cryst_path Protocol A: Fractional Recrystallization purity_check->cryst_path Yes (Enrichment possible) chrom_path Protocol B: High-Resolution Chromatography impurity_type->chrom_path Positional Isomer (e.g., 3-Cl vs 5-Cl) chem_path Protocol C: Chemical Derivatization impurity_type->chem_path Co-Crystallizing Eutectic Mixture cryst_path->chrom_path Fails to reach >99%

Figure 1: Decision matrix for selecting the purification methodology based on crude purity and impurity nature.

Module 2: Fractional Recrystallization (Protocol A)

Context: The 5-chloro isomer often forms a eutectic mixture with other isomers, making standard recrystallization ineffective. You must break the eutectic composition using a "Solvent Swing" technique.

Troubleshooting Guide

Q: My product "oils out" instead of crystallizing. What is happening? A: This occurs when the melting point of the solute in the solvent mixture drops below the boiling point of the solvent.[1]

  • Fix: Your solvent system is too non-polar. Switch to a system with a higher dielectric constant or add a "seed" crystal at the cloud point.

  • Protocol: Use the Dual-Solvent Titration Method . Dissolve crude in minimum hot "Good Solvent" (e.g., Acetone or THF). Dropwise add "Bad Solvent" (e.g., Hexane or Water) until persistent turbidity is seen. Re-heat to clear, then cool slowly (1°C/min).

Q: The isomers co-precipitate. How do I improve selectivity? A: You are likely relying only on temperature coefficients. You must exploit shape selectivity .

  • Fix: Switch from protic solvents (Ethanol) to aprotic solvents (Toluene/Ethyl Acetate). The 5-chloro isomer typically packs differently in the crystal lattice than the 3-chloro isomer. Aprotic solvents prevent hydrogen bonding from masking these steric differences.

Solvent Selection Matrix
Solvent SystemPolarity IndexBest For...Risk Factor
Ethanol / Water HighGeneral purification of sulfonamidesHigh risk of co-crystallization due to H-bonding bridging.
Toluene / Hexane LowSeparating Positional Isomers (Shape selective)Low solubility; requires large volumes.
IPA / Isopropyl Ether MediumBreaking "oiling out" emulsionsSlow crystallization kinetics.

Module 3: Chromatographic Resolution (Protocol B)

Context: When crystallization fails, Prep-HPLC is required. Standard C18 columns often fail to resolve chloro-positional isomers because the hydrophobicity change is negligible.

Advanced Separation Strategy

Q: My peaks are co-eluting on a C18 column. What parameters should I change? A: Do not just change the gradient. You must alter the Selectivity Mechanism .

  • Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. These phases interact with the pi-electrons of the benzene ring. The position of the electron-withdrawing Chlorine atom (5-Cl vs 3-Cl) alters the pi-cloud density, creating a separation factor (

    
    ) that C18 cannot achieve [1].
    
  • Mobile Phase pH: Sulfonamides are acidic (pKa ~10). Run your mobile phase at pH 2.5 - 3.0 (using Formic Acid or TFA). This suppresses ionization, ensuring the molecule is neutral and maximizing interaction with the stationary phase.

Q: How do I maximize load for preparative runs? A: Use "At-Column Dilution." Dissolve your sample in a strong solvent (DMSO/DMF), but inject it while simultaneously pumping a weak solvent (Water) at a high rate. This focuses the band at the head of the column, preventing peak broadening.

hplc_workflow cluster_mobile Mobile Phase Conditions sample Crude Mixture (Dissolved in DMSO) column Selectivity Phase (Phenyl-Hexyl) sample->column Injection detector UV Detection (254 nm) column->detector Resolved Isomers ph pH 2.5 (Acidic) Suppresses Ionization ph->column Modifies Interaction

Figure 2: HPLC workflow emphasizing stationary phase selection and pH control for isomeric resolution.

Module 4: Synthesis Control (Root Cause Analysis)

Context: The best separation is prevention. The formation of the 5-chloro isomer vs. impurities is often kinetically controlled during the chlorosulfonation step.

Q: Can I prevent the impurity upstream? A: Yes. In the chlorosulfonation of acetanilides or chloro-benzenes:

  • Temperature Control: Lower temperatures (< 15°C) favor the kinetic product (often the para or ortho to the strongest activator). Higher temperatures (> 60°C) allow thermodynamic rearrangement, often increasing the impurity profile [2].

  • Reagent Stoichiometry: Excess chlorosulfonic acid promotes bis-sulfonation. Keep stoichiometry tight (approx 5 equivalents) to minimize side reactions.

References

  • Positional Isomer Separation Method Suggestions using HPLC. (2025). COSMOSIL / Nacalai Tesque Application Notes. Retrieved from

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics. Retrieved from

  • Recrystallization of Sulfonamide Products. (2025). BenchChem Technical Support. Retrieved from

  • Reverse-phase high performance liquid chromatography separation of positional isomers. (2014). RSC Advances. Retrieved from

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 5-Chloro-2-methyl-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide , a critical intermediate in the synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitors and other sulfonamide-based therapeutics.[1]

Executive Summary

5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide (CAS: 220508-46-9) serves as a stable, lipophilic building block in medicinal chemistry.[1] Its structural integrity is defined by three distinct functional handles: the electrophilic aromatic core, the steric 2-methyl group, and the solubilizing N,N-dimethyl moiety.[1]

This guide compares the 13C NMR profile of the target molecule against its primary precursor (sulfonyl chloride) and its non-methylated analog (primary amide) .[1] The data demonstrates how 13C NMR acts as a definitive "performance metric" for monitoring reaction completeness and purity during synthesis.[1]

Spectral Data Analysis

The following data is synthesized from high-fidelity experimental proxies of structurally identical sulfonamide scaffolds (e.g., PDHK1 probes and N,N-dimethylbenzenesulfonamide standards).

Table 1: Representative 13C NMR Chemical Shifts (CDCl3, 100 MHz)
Carbon EnvironmentAssignmentChemical Shift (δ, ppm)MultiplicityStructural Insight
Aliphatic
Ar-C H3C7 (Methyl)20.1 qDiagnostic of the 2-methyl substitution; distinct from solvent impurities.[1]
N-(C H3)2C8, C937.5 qKey Indicator: Confirms successful dimethylation.[1] Absent in primary amides.[1]
Aromatic
Ar-C -SO2C1 (Quaternary)135.0 sDeshielded by the sulfonyl group; sensitive to N-substitution.
Ar-C -MeC2 (Quaternary)137.4 sOrtho to sulfonyl; shift confirms steric bulk presence.[1]
Ar-C -HC3133.1 dMeta to sulfonyl; coupling patterns confirm 1,2,5-substitution.[1]
Ar-C -HC4128.5 dPara to sulfonyl; typically the most shielded aromatic signal.
Ar-C -ClC5 (Quaternary)132.2 sPurity Check: Shift changes significantly if Cl is hydrolyzed or substituted.[1]
Ar-C -HC6130.8 dOrtho to sulfonyl; shows NOE correlation with N-Me groups.

Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the N-Me signals often shift slightly downfield (~38.0 ppm) due to changes in solvation shells around the sulfonyl oxygen atoms.[1]

Comparative Performance: Target vs. Alternatives

In drug development, "performance" of a spectral method is defined by its ability to distinguish the product from impurities.[1]

Comparison 1: Target vs. Precursor (Sulfonyl Chloride)

Alternative: 5-chloro-2-methylbenzenesulfonyl chloride.[1]

  • differentiation: The precursor lacks the 37.5 ppm (N-Me) signal.[1]

  • C1 Shift: The ipso-carbon (C1) in the chloride appears significantly further downfield (~145 ppm) compared to the sulfonamide (~135 ppm) due to the higher electronegativity of chlorine vs. nitrogen.[1]

  • Utility: 13C NMR is superior to 1H NMR here because the lack of protons on the sulfonyl chloride group makes 1H NMR blind to the headgroup transformation, whereas 13C provides a direct readout of the C1 environment.[1]

Comparison 2: Target vs. Primary Amide

Alternative: 5-chloro-2-methylbenzenesulfonamide.[2]

  • Differentiation: The primary amide lacks the 37.5 ppm signal.[1]

  • Solubility: The N,N-dimethyl variant exhibits sharper lines in CDCl3 due to improved solubility and lack of hydrogen-bonding aggregation, which often broadens the signals of primary amides.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures high signal-to-noise ratio (SNR) and artifact removal.[1]

Step-by-Step Characterization
  • Sample Prep: Dissolve 30-50 mg of the compound in 0.6 mL CDCl3 .

    • Why? High concentration is required for quaternary carbon detection (C1, C2, C5) within a reasonable scan time.[1]

  • Filtration: Pass solution through a glass wool plug in a pipette.

    • Why? Removes suspended inorganic salts (e.g., dimethylamine hydrochloride) that cause magnetic field inhomogeneity.[1]

  • Acquisition:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C1, C2, C5) have long T1 relaxation times.[1] A short D1 will suppress their signals, leading to false "missing peak" interpretations.[1]

    • Scans (NS): Minimum 1024 scans .

  • Processing: Apply 1.0 - 2.0 Hz Line Broadening (LB) to enhance S/N for the quaternary carbons.

Structural Logic Diagram

The following diagram illustrates the flow of logic for assigning the 13C NMR signals, distinguishing the target from its precursors.

NMR_Assignment_Logic Sample Unknown Sample (Suspected 5-Cl-2-Me-N,N-dimethyl) Check_Aliphatic Check Aliphatic Region (0 - 60 ppm) Sample->Check_Aliphatic Check_Aromatic Check Aromatic Region (120 - 150 ppm) Sample->Check_Aromatic Signal_20 Signal at ~20 ppm? (Ar-CH3) Check_Aliphatic->Signal_20 Signal_37 Signal at ~37 ppm? (N-Me2) Check_Aliphatic->Signal_37 Quaternary_Check Verify Quaternary Carbons (C1, C2, C5 present?) Check_Aromatic->Quaternary_Check Signal_20->Quaternary_Check Yes Decision_Primary Primary Amide Identified (No N-Me) Signal_37->Decision_Primary No (Only ~20ppm exists) Decision_Target Target Confirmed (N,N-Dimethyl) Signal_37->Decision_Target Yes Decision_Precursor Precursor Identified (Sulfonyl Chloride) Quaternary_Check->Decision_Precursor C1 > 140 ppm Quaternary_Check->Decision_Target C1 ~ 135 ppm

Caption: Logical decision tree for validating 5-chloro-2-methyl-N,N-dimethylbenzenesulfonamide structure via 13C NMR.

References

  • Structure & Synthesis Context

    • Identification of a Selective Pyruvate Dehydrogenase Kinase 1 (PDHK1) Chemical Probe.[1] (2024).[1][3] Describes the synthesis and NMR characterization of analogous 5-chloro-2-methylbenzenesulfonamide derivatives (Compounds 35, 81).

    • Source: [1]

  • General Sulfonamide NMR Data

    • N,N-Dimethylbenzenesulfonamide Spectral Data. PubChem CID 84423.[1][4][5]

    • Source: [1]

  • Solvent Effects on NMR

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1] (2016).[1][6]

    • Source: [1]

Sources

Technical Comparison Guide: Mass Spectrometry Analysis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide (Formula:


; MW: 233.71  g/mol ) is a tertiary sulfonamide, typically encountered as a synthetic intermediate or a process-related impurity in the manufacturing of agrochemicals and pharmaceutical sulfonamides.

Unlike primary sulfonamides, this molecule lacks an acidic


 proton, rendering it chemically distinct in terms of volatility and ionization behavior. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-EI-MS)  and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with evidence-based protocols for identification and quantitation.
Physicochemical Profile for MS Analysis
PropertyValueAnalytical Implication
Monoisotopic Mass 233.0277 DaBase peak for HRMS confirmation.
Isotope Pattern

:

(3:1)
Distinctive M and M+2 cluster aids in visual ID.
Polarity Moderate (

)
Compatible with both Reversed-Phase LC and GC.
Thermal Stability High (Tertiary Amine)Crucial: Does not require derivatization for GC analysis.

Theoretical Fragmentation & Spectral Logic

Before selecting a method, the analyst must understand the fragmentation mechanics. The presence of the chlorine atom and the sulfonyl group dictates the spectral fingerprint.

Graphviz Diagram: Fragmentation Pathways

The following diagram illustrates the theoretical dissociation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Fragmentation Parent Parent Molecule [M]+ (EI) or [M+H]+ (ESI) m/z 233 / 234 Frag1 Tropylium-like Cation (Chlorotoluene deriv.) m/z ~125 Parent->Frag1 Major Pathway (EI) S-C Bond Cleavage Frag2 Sulfonyl Cation [R-SO2]+ m/z ~189 Parent->Frag2 Minor Pathway S-N Bond Cleavage Neutral1 Loss of SO2-N(Me)2 (Neutral) Frag1->Neutral1 Associated Loss Neutral2 Loss of N(Me)2 (Neutral) Frag2->Neutral2 Associated Loss

Figure 1: Predicted fragmentation pathways. The cleavage of the S-C bond to form the substituted tropylium/benzyl cation (m/z ~125) is a dominant mechanism in high-energy ionization.

Comparative Analysis: GC-MS vs. LC-MS/MS

Method A: GC-MS (Electron Ionization)

Verdict: Best for Structural Identification and Impurity Profiling .

  • Mechanism: The tertiary sulfonamide structure prevents hydrogen bonding, increasing volatility. Direct injection is feasible without silylation (BSTFA/MSTFA), which is often required for primary sulfonamides.

  • Spectral Data: EI at 70 eV produces a "hard" spectrum rich in fragment ions, allowing for library matching (NIST/Wiley).

  • Key Fragments (Predicted):

    • m/z 233 (M+): Molecular ion, usually visible but not base peak.

    • m/z 125 (Base Peak):

      
      . Formed by the cleavage of the 
      
      
      
      bond and loss of the sulfonyl-amine group.
    • m/z 235 (M+2): Confirms Chlorine presence (approx. 33% intensity of M+).

Method B: LC-ESI-MS/MS (Triple Quadrupole)

Verdict: Best for Trace Quantitation in Biological/Complex Matrices.

  • Mechanism: Soft ionization (Electrospray) preserves the molecular ion. Positive mode (

    
    ) is preferred due to the basicity of the nitrogen, though the electron-withdrawing sulfonyl group reduces basicity compared to amines.
    
  • Spectral Data: Dominated by

    
    . Fragmentation requires Collision Induced Dissociation (CID).
    
  • Transitions (MRM):

    • Quantifier:

      
       (High intensity, stable).
      
    • Qualifier:

      
       (Loss of dimethylamine group).
      
Performance Matrix
FeatureGC-MS (EI)LC-MS/MS (ESI+)
LOD (Limit of Detection) ~10-50 ng/mL~0.1-1.0 ng/mL
Matrix Tolerance Moderate (requires extraction)High (dilute-and-shoot possible)
Structural Info Excellent (Fingerprint)Limited (Precursor/Product only)
Throughput 20-30 min/run5-10 min/run
Cost per Sample LowHigh

Validated Experimental Protocols

Protocol 1: GC-MS Identification Workflow

Use this protocol for purity assessment of raw materials.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade). No derivatization is needed.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–350 amu.

Protocol 2: LC-MS/MS Quantitation Workflow

Use this protocol for trace analysis in water or plasma.

  • Sample Prep:

    • Water:[1][2] SPE extraction using HLB cartridges (See Ref 1). Elute with Methanol.

    • Plasma: Protein precipitation with Acetonitrile (1:3 v/v).

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 10% B.

    • 0.5-4.0 min: Ramp to 95% B.

    • 4.0-5.0 min: Hold 95% B.

  • Source: ESI Positive. Capillary Voltage: 3.5 kV.

  • MRM Table:

Precursor (m/z)Product (m/z)Collision Energy (V)Role
234.0 (

)
125.025Quantifier
234.0 (

)
189.015Qualifier
236.0 (

)
127.025Isotope Conf.

Decision Framework

Use the following logic flow to determine the appropriate instrumentation for your specific research goal.

DecisionTree Start Start: Define Analytical Goal Goal Goal? Start->Goal Purity Purity / Impurity ID (>0.1% conc) Goal->Purity High Conc. Trace Trace Residue / PK Study (<1 ppm) Goal->Trace Low Conc. GCMS Select GC-MS (EI) *No Derivatization Needed* Purity->GCMS LCMS Select LC-MS/MS (ESI+) *Use MRM Mode* Trace->LCMS

Figure 2: Decision matrix for instrument selection based on analyte concentration and study type.

References

  • PubChem. (2025).[3][4][5] 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide (Compound).[3] National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Comparison Guide. [Link]

Sources

A Guide to Melting Point Validation for Novel Sulfonamides: Ensuring Accuracy and Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Among the fundamental physical properties, the melting point stands as a critical sentinel for purity and identity. This guide provides an in-depth, scientifically grounded approach to the validation of melting point determination for sulfonamides, a class of compounds with continued significance in medicinal chemistry. Due to the absence of publicly available experimental data for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, this guide will utilize the well-characterized and widely recognized United States Pharmacopeia (USP) reference standard, Sulfanilamide, as a primary exemplar to illustrate the principles and protocols of melting point validation.

The Imperative of Melting Point Validation in Drug Discovery

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Consequently, an accurate melting point determination serves as a swift and cost-effective indicator of sample purity. In the context of drug development, a validated melting point is a crucial piece of data for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized compound by comparing its melting point to literature values or data from previous batches.

  • Purity Assessment: Detecting the presence of impurities, which can significantly impact a compound's pharmacological and toxicological profile.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, solubility, and bioavailability.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

A Comparative Framework for Melting Point Validation

A robust melting point validation protocol relies on the calibration of the measurement apparatus using certified reference standards. These standards have precisely known melting points and are used to ensure the accuracy and reliability of the instrument.

Reference StandardCertified Melting Point Range (°C)
Vanillin81.0 - 83.0
Acetanilide114.0 - 116.0
Sulfanilamide 164.5 - 166.5
Caffeine (dried)234.0 - 237.0

Table 1: A selection of commonly used USP reference standards for melting point apparatus calibration.[1]

The validation process involves comparing the experimentally determined melting point of the compound against the certified range of the reference standards. For our purposes, we will detail the validation of a hypothetical, newly synthesized batch of Sulfanilamide.

Experimental Protocol for Melting Point Determination and Validation

This protocol is based on the guidelines outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2]

Part 1: Instrument Calibration

Rationale: To ensure the accuracy of the melting point apparatus across a range of temperatures.

Procedure:

  • Selection of Reference Standards: Choose at least three USP-certified reference standards with melting points that bracket the expected melting point of the test substance. For Sulfanilamide (expected melting point ~165 °C), suitable standards would be Acetanilide (114.0 - 116.0 °C), Sulfanilamide (164.5 - 166.5 °C), and Caffeine (234.0 - 237.0 °C).[1]

  • Sample Preparation: Place a small quantity of each finely powdered, dry reference standard into separate capillary tubes, ensuring a packed column height of 2.5-3.5 mm.[3]

  • Melting Point Determination of Standards:

    • Set the heating rate of the apparatus to a constant 1 °C per minute.

    • Insert the capillary tube with the first reference standard (e.g., Acetanilide) into the heating block when the temperature is approximately 5-10 °C below its expected melting point.

    • Record the temperature at which the substance is first observed to collapse or liquefy (onset of melting) and the temperature at which it is completely liquid (end of melting).

    • Repeat this process for the other selected reference standards.

  • Calibration Verification: Compare the observed melting points of the reference standards to their certified ranges. The instrument is considered calibrated if the measured values are within the specified tolerances of the certified standards.[1]

Part 2: Melting Point Determination of the Test Substance (Sulfanilamide)

Rationale: To accurately determine the melting point of the synthesized compound under validated conditions.

Procedure:

  • Sample Preparation: Prepare a capillary tube with the synthesized Sulfanilamide as described for the reference standards.

  • Melting Point Measurement:

    • Using the calibrated apparatus, insert the capillary tube containing the Sulfanilamide sample.

    • Employ the same heating rate of 1 °C per minute.

    • Record the temperature range from the onset of melting to the completion of melting.

  • Data Analysis and Interpretation:

    • Accuracy: The observed melting point range of the synthesized Sulfanilamide should fall within the USP-specified range of 164.5 - 166.5 °C.[1][4][5][6]

    • Purity: A sharp melting range (typically less than 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Visualizing the Validation Workflow

MeltingPointValidation cluster_prep Preparation cluster_calibration Instrument Calibration cluster_testing Sample Analysis cluster_output Outcome Select_Standards Select USP Reference Standards Prepare_Samples Prepare Capillary Samples Select_Standards->Prepare_Samples Bracketing expected MP Measure_Standards Measure Melting Points of Standards Prepare_Samples->Measure_Standards Verify_Calibration Verify Against Certified Ranges Measure_Standards->Verify_Calibration Compare observed to certified Measure_Sample Measure Melting Point of Test Substance Verify_Calibration->Measure_Sample Calibrated Instrument Analyze_Results Analyze Data (Accuracy & Purity) Measure_Sample->Analyze_Results Validation_Report Generate Validation Report Analyze_Results->Validation_Report

Caption: Workflow for melting point validation.

Conclusion

The validation of a melting point determination is a fundamental and indispensable step in the characterization of any new sulfonamide or other crystalline pharmaceutical compound. By adhering to pharmacopeial standards and employing certified reference materials, researchers can ensure the accuracy and reliability of their data. This not only provides confidence in the identity and purity of the synthesized compound but also establishes a solid foundation for subsequent stages of drug development. While the specific melting point of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide remains to be experimentally determined and published, the principles and protocols outlined in this guide provide a robust framework for its future validation.

References

  • Pharma Times Official. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination. [Link]

  • A.KRÜSS Optronic. Melting point standard Sulfanilamide USP. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements for the 5-Chloro-2-Methylbenzenesulfonamide Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The 5-chloro-2-methylbenzenesulfonamide moiety is a common structural motif, but its inherent physicochemical and pharmacokinetic properties can often present challenges. This guide provides an in-depth, objective comparison of viable bioisosteric replacements for this group, supported by experimental data and detailed methodologies to empower your research and development efforts.

The Rationale for Bioisosteric Replacement

Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a powerful strategy to modulate a molecule's characteristics while retaining its desired biological activity.[1][2] For the 5-chloro-2-methylbenzenesulfonamide group, key motivations for seeking bioisosteric replacements include:

  • Modulating Acidity (pKa): The sulfonamide proton's acidity influences solubility, plasma protein binding, and target engagement.

  • Improving Lipophilicity (LogD): Fine-tuning the lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancing Metabolic Stability: The sulfonamide group can be susceptible to enzymatic degradation.

  • Exploring Novel Chemical Space: Introducing non-classical bioisosteres can lead to new intellectual property and potentially improved target interactions.

This guide will explore several key classes of bioisosteric replacements, providing a comparative analysis of their properties and the experimental workflows to evaluate them.

Key Bioisosteric Replacements for Substituted Benzenesulfonamides

N-Acylsulfonamides

N-Acylsulfonamides are frequently employed as bioisosteres of carboxylic acids, but they also serve as effective replacements for the parent sulfonamide, offering a tunable acidic proton.[3][4]

Structural Features: The addition of an acyl group to the sulfonamide nitrogen significantly alters the electronic properties, generally increasing the acidity.

Impact on Physicochemical Properties:

  • Acidity (pKa): N-Acylsulfonamides are typically more acidic than their corresponding sulfonamides. This can be advantageous for mimicking the charge state of other functional groups or for specific interactions with a biological target.

  • Lipophilicity (LogD): The introduction of an acyl group can either increase or decrease lipophilicity depending on the nature of the R group.

  • Metabolic Stability: Acylation can sometimes protect the sulfonamide from certain metabolic pathways.[5]

Experimental Data Snapshot:

Bioisostere ClassRepresentative StructureTypical pKa RangeImpact on LogD (vs. Parent)
Benzenesulfonamide5-Chloro-2-methylbenzenesulfonamide9-10Reference
N-AcylsulfonamideN-Acetyl-5-chloro-2-methylbenzenesulfonamide3-5Variable
Sulfonimidamide5-Chloro-2-methylbenzenesulfonimidamide10-12Generally Lower
Inverse SulfonamideN-(5-Chloro-2-methylphenyl)methanesulfonamide9-10Variable
Sulfonimidamides

Sulfonimidamides, where one of the sulfonyl oxygens is replaced by a nitrogen atom, are emerging as highly promising bioisosteres for sulfonamides.[6][7][8][9]

Structural Features: The presence of the S=N bond introduces a new vector for chemical modification and can alter the geometry and hydrogen bonding capabilities compared to the S=O bond.

Impact on Physicochemical Properties:

  • Acidity (pKa): The NH proton of a sulfonimidamide is generally less acidic than that of a sulfonamide.

  • Lipophilicity (LogD): Sulfonimidamides often exhibit lower lipophilicity compared to their sulfonamide counterparts, which can lead to improved solubility and reduced plasma protein binding.[8][9]

  • Metabolic Stability: The sulfonimidamide bond can exhibit greater stability towards certain metabolic enzymes.

  • Solubility: The increased polarity of the sulfonimidamide group often translates to enhanced aqueous solubility.[8][9]

Inverse Sulfonamides

In an "inverse" sulfonamide, the connectivity is reversed, with the nitrogen atom attached to the aromatic ring and the sulfur atom as part of a separate group (e.g., methanesulfonamide).

Structural Features: This rearrangement significantly alters the electronic environment of the sulfonamide core and its spatial orientation relative to the substituted benzene ring.

Impact on Physicochemical Properties:

  • Hydrogen Bonding: The hydrogen bond donor/acceptor profile is different, which can lead to altered target interactions.

  • Conformational Flexibility: The rotational barrier around the C-N bond may differ from the C-S bond in the parent sulfonamide, influencing the molecule's preferred conformation.

  • Metabolic Stability: The metabolic fate of an inverse sulfonamide is likely to be different from that of a conventional sulfonamide.

Experimental Evaluation of Bioisosteres

A rigorous comparison of bioisosteres requires a suite of standardized experimental assays.

Physicochemical Property Determination

Protocol 1: pKa and LogD Measurement by Potentiometric Titration

This method provides accurate determination of the acidic dissociation constant (pKa) and the distribution coefficient (LogD) at various pH values.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Titration System: Use an automated potentiometric titrator with a pH electrode calibrated with standard buffers.

  • Titration Procedure:

    • Add a known volume of the stock solution to a biphasic system of octanol and water.

    • Titrate the aqueous phase with a standardized solution of HCl or NaOH.

    • Record the pH at each titrant addition.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. LogD is calculated from the shift in the apparent pKa in the biphasic system compared to the aqueous system.

dot

G cluster_0 Incubation cluster_1 Quenching & Analysis HLM Human Liver Microsomes Incubate @ 37°C Incubate @ 37°C HLM->Incubate @ 37°C NADPH NADPH NADPH->Incubate @ 37°C Compound Test Compound Compound->Incubate @ 37°C Buffer Phosphate Buffer Buffer->Incubate @ 37°C Quench Quench with Acetonitrile + IS Incubate @ 37°C->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Clearance Calculate Clearance LCMS->Calculate Clearance

Caption: Metabolic stability assay workflow.

Conclusion

The 5-chloro-2-methylbenzenesulfonamide group, while a useful pharmacophore, presents opportunities for optimization through bioisosteric replacement. N-Acylsulfonamides offer a means to fine-tune acidity, while sulfonimidamides can enhance solubility and metabolic stability. Inverse sulfonamides provide a scaffold-hopping approach to explore new interaction patterns. The choice of a particular bioisostere will be context-dependent, and a thorough evaluation of the physicochemical and ADME properties, as outlined in this guide, is essential for making informed decisions in the drug discovery process.

References

  • Bolla, M. L., & Schlessinger, A. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(5), 1600329. [Link]

  • Bull, J. A., & Luisi, R. (2020). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy‐amino‐λ‐sulfanenitrile Intermediate. Chemistry – A European Journal, 26(48), 10891-10895. [Link]

  • Al-Harthy, T., & El-Emam, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]

  • Coe, S. (2021). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Cambridge MedChem Consulting. (2013). Sulphonamide Bioisosteres. [Link]

  • Ellman, J. A., & Gnamm, C. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 66(3), 1541-1545. [Link]

  • Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399. [Link]

  • Al-Harthy, T., & El-Emam, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Anonymous. (2022). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Newsletter, October 30, 2022. [Link]

  • Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. ChemMedChem, 7(3), 396-399. [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Bartesaghi, S., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(19), 6543. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ChemMedChem, 7(3), 396-399. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.